molecular formula C11H11BrN2O B8762154 1-(3-bromo-4-methoxybenzyl)-1H-imidazole

1-(3-bromo-4-methoxybenzyl)-1H-imidazole

Cat. No.: B8762154
M. Wt: 267.12 g/mol
InChI Key: HPWNFPFJJDAUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. researchgate.net Its prevalence in nature, as a core component of the amino acid histidine, the purine (B94841) bases in nucleic acids, and the signaling molecule histamine, underscores its fundamental biological importance. ekb.eg This natural precedent has inspired chemists to incorporate the imidazole scaffold into a vast number of synthetic compounds with a wide spectrum of pharmacological activities.

The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic and an acidic nitrogen atom, allow it to engage in a variety of non-covalent interactions with biological macromolecules such as enzymes and receptors. This versatility makes it an attractive pharmacophore for drug design. Consequently, imidazole derivatives have been successfully developed as therapeutic agents for a diverse range of conditions, including fungal infections, cancer, hypertension, and viral diseases. researchgate.netekb.eg

Overview of Substituted Imidazole and Benzimidazole (B57391) Derivatives in Research

The functionalization of the imidazole ring at its various positions has given rise to a vast library of substituted imidazole and benzimidazole (a hybrid of benzene (B151609) and imidazole) derivatives. These modifications can dramatically influence the molecule's steric and electronic properties, leading to enhanced biological activity, selectivity, and improved pharmacokinetic profiles.

Research into substituted imidazoles has yielded compounds with a broad array of biological activities, including:

Antimicrobial and Antifungal Activity: Many substituted imidazoles are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Anticancer Activity: The imidazole scaffold is a key component in several anticancer drugs that target various cellular pathways involved in tumor growth and proliferation.

Anti-inflammatory and Analgesic Activity: Certain imidazole derivatives have shown potent anti-inflammatory and pain-relieving properties.

Antiviral Activity: The structural versatility of imidazoles has been exploited to develop agents that can interfere with viral replication cycles.

The following table provides a glimpse into the diverse applications of substituted imidazole derivatives in medicinal chemistry:

Class of DerivativeTherapeutic AreaExample Compound (if applicable)
Substituted ImidazolesAntifungalClotrimazole
AnticancerDacarbazine
AntihypertensiveLosartan
Substituted BenzimidazolesAntiulcerOmeprazole
AnthelminticAlbendazole

Introduction to 1-(3-bromo-4-methoxybenzyl)-1H-imidazole as a Research Target

While the broader classes of substituted imidazoles and benzimidazoles are extensively studied, the specific compound This compound is not widely documented in publicly available academic literature as a prominent research target. Its chemical structure, featuring a substituted benzyl (B1604629) group attached to one of the nitrogen atoms of the imidazole ring, suggests its potential as a bioactive molecule. The presence of a bromine atom and a methoxy (B1213986) group on the benzyl ring offers opportunities for further chemical modification and structure-activity relationship (SAR) studies.

Below is a table detailing the key chemical properties of this compound, derived from its structural formula.

PropertyValue
Molecular Formula C₁₁H₁₁BrN₂O
Molecular Weight 267.12 g/mol
IUPAC Name This compound

Given the established importance of the imidazole scaffold in medicinal chemistry, "this compound" represents a potentially valuable, yet underexplored, area for future research. Investigations into its synthesis, characterization, and biological evaluation could uncover novel therapeutic applications. The lack of extensive research on this specific molecule highlights the vast chemical space that remains to be explored within the realm of substituted imidazoles.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]imidazole

InChI

InChI=1S/C11H11BrN2O/c1-15-11-3-2-9(6-10(11)12)7-14-5-4-13-8-14/h2-6,8H,7H2,1H3

InChI Key

HPWNFPFJJDAUIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=CN=C2)Br

Origin of Product

United States

Synthetic Methodologies for 1 3 Bromo 4 Methoxybenzyl 1h Imidazole and Its Analogues

General Synthetic Routes to N-Substituted Imidazoles

The imidazole (B134444) ring can be synthesized through various classical methods that involve the condensation of several components. These foundational routes provide access to a wide array of substituted imidazoles.

Debus Synthesis: First reported in 1858, this method involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia to form the imidazole ring. pharmaguideline.com

Radiszewski Synthesis: This approach utilizes a mixture of a dicarbonyl compound, an aldehyde, and ammonia or a primary amine, similar to the Debus method, to yield substituted imidazoles. pharmaguideline.com

Wallach Synthesis: This method involves the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride, which, after reduction, yields 1,2-disubstituted chloroimidazoles. pharmaguideline.com

Marckwald Synthesis: This route involves the reaction of an α-aminoketone with a cyanate, isothiocyanate, or thiocyanate to form an intermediate that cyclizes to an imidazolin-2-one or -thione, which can then be converted to the corresponding imidazole. pharmaguideline.com

Once the imidazole core is formed, the most common method for introducing a substituent on a nitrogen atom is through N-alkylation or N-acylation reactions. pharmaguideline.com

Specific Synthetic Approaches for 1-(3-bromo-4-methoxybenzyl)-1H-imidazole and Closely Related Structures

The synthesis of the target compound, this compound, most directly involves the N-alkylation of imidazole with a suitable 3-bromo-4-methoxybenzyl halide. However, other strategies involving the formation of the imidazole ring can also be employed.

N-alkylation is a widely used and direct method for preparing N-substituted imidazoles. This strategy involves the reaction of the imidazole anion, or the neutral imidazole, with an alkylating agent. For the synthesis of this compound, this would involve the reaction of imidazole with 3-bromo-4-methoxybenzyl bromide or a related halide.

The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases and solvents include:

Potassium carbonate in acetone or DMF. nih.govresearchgate.net

Sodium hydride in THF. google.com

Potassium hydroxide in ionic liquids. organic-chemistry.org

The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is influenced by both steric and electronic factors. otago.ac.nz For an unsubstituted imidazole, alkylation occurs at either of the equivalent nitrogen atoms. Electron-withdrawing groups on the imidazole ring tend to direct alkylation to the more remote nitrogen atom, while steric hindrance from bulky substituents can favor alkylation at the less hindered nitrogen. otago.ac.nz

Alkylation Condition Reactants Base/Catalyst Solvent Key Feature
Standard N-AlkylationImidazole, Alkyl HalideK₂CO₃Acetone/DMFCommon and effective method. nih.govresearchgate.net
Strong Base N-AlkylationImidazole, Alkyl HalideNaHTHFUsed for less reactive halides. google.com
Ionic Liquid MediaImidazole, Alkyl HalideKOH[Bmim][PF₆]Green chemistry approach, often with high regioselectivity. organic-chemistry.org
Catalyst-FreeImidazole, MBH AcetatesNoneTolueneN-allylation with Morita–Baylis–Hillman adducts. beilstein-journals.org

These methods construct the imidazole ring from acyclic precursors in a way that can incorporate the desired N-substituent during the cyclization process. A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine (in this case, 3-bromo-4-methoxybenzylamine), and ammonia or an ammonium salt. This is a variation of the Radiszewski synthesis.

Another strategy involves a two-bond disconnection, for instance, reacting a C²–N³ fragment with an N¹–C⁴–C⁵ unit. rsc.org For example, benzimidates can react with 2H-azirines in the presence of a Lewis acid like zinc(II) chloride to form trisubstituted imidazoles. rsc.org While not directly leading to the target compound, these methods illustrate the versatility in constructing the imidazole scaffold.

One-pot, multi-component reactions have gained prominence due to their efficiency, atom economy, and ability to generate molecular diversity. These procedures often involve the reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and ammonium acetate. irost.ir

For a structure related to the target compound, one could envision a reaction between benzil, 3-bromo-4-methoxybenzaldehyde, a primary amine, and ammonium acetate. Catalysts are often employed to facilitate these reactions.

Catalyst Reactants Conditions Key Feature
ZeoliteBenzil, Aldehyde, Ammonium AcetateMicrowave, Solvent-freeEnvironmentally friendly, reusable catalyst with short reaction times. irost.ir
ZnFe₂O₄ Nanoparticleso-Phenylenediamine, AldehydeUltrasonic IrradiationEfficient for benzimidazole (B57391) synthesis, catalyst is easily recoverable. rsc.orgichem.md
Lanthanum Chlorideo-Phenylenediamine, AldehydeRoom TemperatureMild conditions, good yields for benzimidazole synthesis. nih.gov

These one-pot methods are particularly useful for creating highly substituted imidazole derivatives in a single synthetic step. rsc.orgirost.ir

Synthesis of the 3-Bromo-4-methoxybenzyl Precursor and its Derivatives

The key precursor for the N-alkylation route is 3-bromo-4-methoxybenzyl bromide. The synthesis of this reagent would typically start from a more readily available material like p-anisaldehyde (4-methoxybenzaldehyde) or p-methoxybenzyl alcohol.

A plausible synthetic sequence is:

Bromination of p-Anisaldehyde: Aromatic bromination of 4-methoxybenzaldehyde can be achieved using a brominating agent like 1,3-di-n-butylimidazolium tribromide under solvent-free conditions to yield 3-bromo-4-methoxybenzaldehyde. sigmaaldrich.com

Reduction to Alcohol: The resulting aldehyde can be reduced to 3-bromo-4-methoxybenzyl alcohol using a standard reducing agent such as sodium borohydride.

Conversion to Benzyl (B1604629) Bromide: The alcohol can then be converted to the target 3-bromo-4-methoxybenzyl bromide. A common method for this transformation is the Appel reaction, using carbon tetrabromide and triphenylphosphine. rsc.org Another approach involves treating the alcohol with hydrobromic acid. guidechem.com

An alternative precursor, 3-bromobenzoyl chloride, can be reacted with anisole in the presence of aluminum chloride (a Friedel-Crafts acylation) to produce (3-bromophenyl)(4-methoxyphenyl)methanone, which could then be further functionalized. chemicalbook.com

Advanced Methodologies in Imidazole Synthesis

Modern synthetic organic chemistry has introduced several advanced techniques that can be applied to the synthesis of imidazoles.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. This has been applied to both imidazole ring formation and N-alkylation reactions. irost.irnih.govresearchgate.net

Use of Ionic Liquids: Ionic liquids can serve as environmentally benign solvents and catalysts for various organic transformations, including the N-alkylation of imidazoles, often providing excellent yields and regioselectivity. organic-chemistry.org

C-H Bond Functionalization: Direct C-H arylation or alkylation of the imidazole core represents a highly atom-economical approach to creating complex substituted imidazoles. This avoids the need for pre-functionalized starting materials. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, safety, and scalability for imidazole synthesis.

These advanced methodologies provide powerful tools for the efficient and controlled synthesis of this compound and a vast library of its analogues.

Palladium-Catalyzed C-N Bond Formation

The formation of C-N bonds through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis. This methodology is widely used for the N-arylation of a variety of amines, including heterocyclic amines like imidazole. The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The general catalytic cycle for the Buchwald-Hartwig amination proceeds through several key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation of the amine by a base to form an amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.

While extensively applied for the synthesis of N-arylimidazoles, the use of palladium catalysis for the direct N-benzylation of imidazoles with benzyl halides is less common. The primary application of the Buchwald-Hartwig reaction remains the coupling of sp²-hybridized carbon centers (aryl/vinyl halides) with amines. However, related palladium-catalyzed systems have been developed for C-H functionalization and other cross-coupling reactions involving sp³-hybridized carbons.

For the synthesis of N-arylimidazole analogues, a typical Buchwald-Hartwig protocol would involve the conditions outlined in the table below. These conditions have been optimized for the coupling of various aryl halides with imidazole derivatives.

Table 1: General Conditions for Palladium-Catalyzed N-Arylation of Imidazoles
ParameterDescriptionCommon Examples
Palladium PrecatalystThe source of the active Pd(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃
LigandStabilizes the palladium center and facilitates the catalytic cycle. Sterically hindered biarylphosphine ligands are often highly effective.XPhos, RuPhos, BINAP
BaseRequired for the deprotonation of the imidazole nitrogen or the intermediate palladium-amine complex.Cs₂CO₃, K₂CO₃, K₃PO₄, NaOtBu
SolventAnhydrous, non-protic solvents are typically used.Toluene, Dioxane, THF
TemperatureReactions are often heated to achieve a reasonable reaction rate.80-120 °C

The synthesis of this compound via a palladium-catalyzed pathway would conceptually involve the coupling of imidazole with 3-bromo-4-methoxybenzyl bromide. However, this specific transformation is not extensively documented under typical Buchwald-Hartwig conditions, which are primarily designed for aryl electrophiles.

Condensation Reactions

Condensation reactions represent a more traditional and direct approach for the synthesis of this compound and its analogues. This strategy typically involves the nucleophilic substitution reaction between an imidazole salt and a benzyl halide, a process also known as N-alkylation.

The reaction begins with the deprotonation of the imidazole N-H proton by a base to form the imidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-bromo-4-methoxybenzyl halide (e.g., bromide or chloride), displacing the halide and forming the desired C-N bond. This method is straightforward, high-yielding, and utilizes readily available starting materials.

The choice of base and solvent is crucial for the success of the reaction, influencing the reaction rate and preventing side reactions. Common bases include alkali metal carbonates and hydroxides, while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are frequently employed.

Table 2: Synthesis of 1-Substituted-1H-imidazole Analogues via N-Alkylation
Imidazole SubstrateAlkylating AgentBaseSolventTemperatureYield (%)
ImidazoleBenzyl bromideK₂CO₃DMFRoom Temp.>90
Imidazole4-Nitrobenzyl bromideKOHEthanolReflux85
2-MethylimidazoleBenzyl chlorideNaHTHF0 °C to RT92
Imidazole4-Methoxybenzyl chlorideK₂CO₃AcetonitrileReflux88
4,5-Diphenyl-1H-imidazole-2-thiolBenzyl bromideNaHCO₃EthanolRefluxNot specified

Note: The yields are representative and can vary based on the specific substrates and precise reaction conditions.

An alternative condensation approach involves the construction of the imidazole ring itself from acyclic precursors. For instance, a one-pot synthesis can be achieved by the condensation of a substituted benzaldehyde (like 3-bromo-4-methoxybenzaldehyde), ethylenediamine, and an oxidizing agent. This method builds the imidazole core and installs the benzyl group simultaneously. Another classical method is the condensation of an α-haloketone with an amidine, which forms a 2,4-disubstituted imidazole.

Based on a comprehensive search of available scientific literature and chemical databases, the specific experimental data required for a detailed structural and advanced characterization of the chemical compound This compound is not publicly available.

The creation of a scientifically accurate article, as per the requested outline, is contingent upon access to precise data from various analytical techniques including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Single-Crystal X-ray Diffraction (SCXRD)

Without these foundational spectroscopic and crystallographic findings, it is not possible to generate the thorough and informative content required for each specified section and subsection. The strict adherence to factual accuracy and the exclusion of data from related but different compounds prevents the fulfillment of this request at this time. Further empirical research and publication of the results are necessary for such an article to be written.

Structural Elucidation and Advanced Characterization of 1 3 Bromo 4 Methoxybenzyl 1h Imidazole

Chromatographic Techniques for Purity and Enantiomeric Analysis

The structural confirmation and purity assessment of synthesized 1-(3-bromo-4-methoxybenzyl)-1H-imidazole rely on a suite of analytical techniques, with chromatographic methods being particularly indispensable. These techniques are crucial for monitoring the progress of the synthesis, determining the purity of the final product, and resolving enantiomers if a chiral center is present or introduced.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, qualitative, and cost-effective method to monitor the progress of chemical reactions in real-time. In the synthesis of this compound, TLC is employed to track the consumption of the starting materials (e.g., 3-bromo-4-methoxybenzyl bromide and imidazole) and the concurrent formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica gel. The plate is then developed in a sealed chamber containing an appropriate mobile phase. The choice of mobile phase, or eluent, is critical for achieving good separation of the components. For N-benzyl imidazole (B134444) derivatives, a common solvent system is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. nih.gov The ratio is optimized to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5.

After development, the separated spots on the TLC plate are visualized. Since many organic molecules, including imidazole derivatives, are UV-active due to their aromatic rings, visualization is commonly achieved by exposing the plate to ultraviolet (UV) light (typically at 254 nm), where the compounds appear as dark spots against a fluorescent background. nih.gov The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. nih.gov

Table 1: Representative TLC Conditions for Monitoring the Synthesis of this compound

Parameter Description
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase Ethyl Acetate / n-Hexane (e.g., 3:5 v/v) nih.gov
Development In a sealed chamber saturated with the mobile phase
Visualization UV lamp at 254 nm nih.gov

| Analysis | Comparison of Rf values of starting materials, reaction mixture, and product |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers significantly higher resolution and sensitivity compared to TLC, making it the standard method for determining the purity of the final this compound compound. Furthermore, specialized HPLC techniques can be employed for chiral resolution.

Purity Assessment: For assessing the purity of heterocyclic compounds like substituted imidazoles, Reverse-Phase HPLC (RP-HPLC) is the most common method. researchgate.net In this technique, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water. sielc.com

The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their differential partitioning between the stationary and mobile phases. The purity of this compound is determined by the percentage of the total peak area that corresponds to the main compound peak in the resulting chromatogram. A UV detector is typically used for detection, with the wavelength set to an absorption maximum of the imidazole derivative. researchgate.net

Table 2: Illustrative RP-HPLC Parameters for Purity Analysis

Parameter Description
Column C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 262 nm researchgate.net
Injection Volume 10 µL

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Chiral Resolution: While this compound itself is not chiral, derivatives or related compounds in its synthetic pathway could be. If a chiral version of the compound were synthesized, HPLC using a chiral stationary phase (CSP) would be the method of choice for separating the enantiomers.

Chiral HPLC columns contain a stationary phase that is itself enantiomerically pure. Common CSPs are based on polysaccharides like cellulose or amylose coated onto a silica support. researchgate.net The separation of enantiomers is achieved through transient, diastereomeric interactions between the chiral analyte and the CSP, leading to different retention times for the two enantiomers. For this type of separation, normal-phase chromatography, using a non-polar mobile phase like n-hexane mixed with an alcohol such as isopropanol, is often employed. researchgate.netmdpi.com The addition of a small amount of an amine, like diethylamine, can improve peak shape. mdpi.com

Table 3: Typical Chiral HPLC Conditions for Enantiomeric Resolution of Imidazole Derivatives

Parameter Description
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based, such as Kromasil 5-Amycoat or Chiralcel ODH) researchgate.netmdpi.com
Mobile Phase n-Hexane / Isopropanol (e.g., 80:20 v/v) researchgate.net with 0.1% Diethylamine mdpi.com
Flow Rate 0.5 - 1.0 mL/min researchgate.net
Detection UV at 254 nm researchgate.net
Column Temperature 25 °C researchgate.net

| Analysis | Baseline separation of two peaks representing the (R)- and (S)-enantiomers |


Structure Activity Relationship Sar Studies of 1 3 Bromo 4 Methoxybenzyl 1h Imidazole Derivatives

Impact of the 3-bromo-4-methoxybenzyl Moiety on Biological Activity

In a related series of 2-(4-methoxybenzyl)imidazo[2,1-b] nih.govtci-thaijo.orgmdpi.comthiadiazole derivatives, the 4-methoxybenzyl group was found to be a key feature for cytotoxic activity. nih.gov While this is a different scaffold, it highlights the potential importance of the methoxybenzyl moiety. The presence of a methoxy (B1213986) group can influence the molecule's polarity and ability to form hydrogen bonds, which can be critical for receptor binding.

The bromine atom at the 3-position introduces both steric and electronic effects. Halogen atoms are known to modulate the electronic properties of a molecule and can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding. In studies of other heterocyclic compounds, the introduction of a bromine atom has been shown to enhance biological activity. For instance, in a series of benzimidazole (B57391) derivatives, compounds with bromo-substituted aniline at the N-1 position showed substantial anti-inflammatory effects. nih.gov The position of the bromine atom is also critical, as it can influence the molecule's conformation and interaction with specific residues in a binding pocket.

The combined effect of the 3-bromo and 4-methoxy substituents creates a unique electronic and steric profile on the benzyl (B1604629) ring that can be pivotal for selective and potent biological activity.

Influence of Substitutions on the Imidazole (B134444) Ring System

The imidazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions and its presence in many biologically active molecules. whiterose.ac.ukresearchgate.net Modifications to the imidazole ring itself are a key strategy for modulating the activity of 1-(3-bromo-4-methoxybenzyl)-1H-imidazole derivatives.

The introduction of halogen, hydroxy, and methoxy groups onto the imidazole ring can fine-tune the electronic and steric properties of the molecule, leading to improved activity and selectivity.

Halogen Substituents: The introduction of halogen atoms to the imidazole ring can significantly impact biological activity. The effect of halogens is often position-dependent. For example, in some series of compounds, halogenation at the 2-position of the imidazole ring has been shown to be beneficial. The strength of adsorption of halogenated imidazoles has been observed to follow the order I > Br > Cl. whiterose.ac.uk This suggests that the type of halogen can also be a critical factor.

Hydroxy and Methoxy Substituents: Hydroxy and methoxy groups can act as hydrogen bond donors and acceptors, respectively, which can lead to stronger interactions with biological targets. The presence of these groups also increases the polarity of the molecule, which can affect its solubility and pharmacokinetic properties. In a study of benzimidazole derivatives, the presence of methoxy and hydroxy groups was found to enhance antioxidant activity. cambridgemedchemconsulting.com

The following table summarizes the general effects of these substituents on the imidazole ring:

SubstituentGeneral Effect on Biological ActivityPotential Interactions
Halogen (e.g., Cl, Br) Can increase potency and modulate electronic properties.Halogen bonding, hydrophobic interactions.
Hydroxy (-OH) Can increase polarity and act as a hydrogen bond donor.Hydrogen bonding.
Methoxy (-OCH3) Can act as a hydrogen bond acceptor and influence conformation.Hydrogen bonding, steric interactions.

Identification of Key Pharmacophores within Imidazole-Based Compounds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For imidazole-based compounds, several key pharmacophoric features have been identified.

Pharmacophoric examination has shown that the imidazole ring can act as a ring aromatic or a hydrophobic center depending on the type of substitution. tci-thaijo.org When substituted with a benzene (B151609) ring, it primarily acts as a hydrogen bond donor. tci-thaijo.org In many biologically active imidazole derivatives, the key pharmacophoric elements include:

Aromatic/Hydrophobic Regions: The benzyl ring and the imidazole ring itself can engage in hydrophobic and aromatic stacking interactions with the target protein.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while an N-H group, if present, can act as a donor. Substituents like hydroxy and methoxy groups also contribute to hydrogen bonding potential.

Defined Spatial Arrangement: The relative orientation of the imidazole ring and the N-1 benzyl substituent is crucial for proper binding to the target.

The hybridization of the imidazole moiety with other pharmacologically active scaffolds, such as pyrimidine, has been explored to design novel compounds with enhanced activity. mdpi.combohrium.comnih.gov

Exploration of Bioisosteric Replacements in the Imidazole Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. drughunter.com

For the imidazole scaffold, several bioisosteric replacements can be considered. Heterocyclic rings such as triazoles, oxadiazoles, or oxazoles can mimic the hydrogen bonding properties of imidazoles while potentially offering improved metabolic stability and selectivity. drughunter.com For instance, the 1,2,3-triazole ring has been successfully used as a bioisostere for the imidazole ring in the design of drug analogs. unimore.it The triazole ring shares structural similarities with imidazole, including its aromatic character and ability to participate in hydrogen bonding. researchgate.net

The following table presents some potential bioisosteric replacements for the imidazole ring:

Original ScaffoldBioisosteric ReplacementRationale
Imidazole 1,2,3-TriazoleSimilar size, aromaticity, and hydrogen bonding capacity. Can improve metabolic stability. unimore.it
Imidazole 1,2,4-TriazoleMimics the hydrogen bonding properties and can enhance pharmacokinetic profiles. drughunter.com
Imidazole OxadiazoleCan act as a bioisostere and may improve metabolic stability. drughunter.com
Imidazole PyrazoleShares aromatic character and has been explored in hybrid compounds with benzimidazoles. nih.gov

The success of a bioisosteric replacement is highly context-dependent and needs to be evaluated on a case-by-case basis. unimore.it

Mechanistic Investigations of the Biological Actions of 1 3 Bromo 4 Methoxybenzyl 1h Imidazole

Molecular Target Identification and Validation

While direct molecular target identification for 1-(3-bromo-4-methoxybenzyl)-1H-imidazole is not extensively documented in publicly available research, studies on structurally similar compounds provide valuable insights into its likely targets. The imidazole (B134444) core is a key structural feature in many biologically active molecules, and its derivatives have been shown to interact with a variety of protein targets.

One of the most prominent classes of enzymes targeted by imidazole-containing compounds is the protein kinase family . Molecular docking studies on various substituted imidazoles have revealed their potential to bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity. For instance, derivatives of imidazo[2,1-b]thiadiazole bearing a 4-methoxybenzyl group have been investigated for their cytotoxic effects and were found to bind within the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase domain. This suggests that this compound may also exhibit kinase inhibitory activity.

Another potential molecular target is acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes involved in the breakdown of the neurotransmitter acetylcholine. Imidazotriazole-based thiazolidinone derivatives have been synthesized and shown to act as dual inhibitors of AChE and BChE, indicating that the imidazole scaffold can be effective in targeting these enzymes.

Furthermore, the imidazole ring is a component of compounds that have shown inhibitory activity against other enzymes, such as p38 MAP kinase , which is involved in inflammatory responses. The diverse range of biological activities reported for substituted benzimidazole (B57391) derivatives, including antiulcer and antihypertensive effects, points to a broad spectrum of potential molecular targets.

Table 1: Potential Molecular Targets of Imidazole-Based Compounds

Molecular Target FamilySpecific Example(s)Potential Effect of Inhibition
Protein KinasesTGF-β Type I Receptor Kinase, p38 MAP KinaseAnticancer, Anti-inflammatory
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Neurological effects
Other EnzymesVarious, depending on substitutionDiverse therapeutic effects

This table is illustrative and based on data from related imidazole compounds.

Validation of these potential targets for this compound would require further experimental studies, such as in vitro enzyme inhibition assays and cellular thermal shift assays, to confirm direct binding and functional modulation.

Analysis of Molecular Interactions and Binding Sites (e.g., ATP binding site interactions, Hydrogen Bonding)

The molecular interactions of this compound with its putative biological targets are likely to be governed by a combination of hydrogen bonding, hydrophobic interactions, and potentially halogen bonding. Molecular docking studies of similar imidazole derivatives provide a framework for understanding these interactions.

For instance, in the context of kinase inhibition, the imidazole moiety can act as a scaffold that positions other functional groups to interact with key residues in the ATP-binding site . Docking studies of 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiadiazol-5-yl thiocyanate with the TGF-β type I receptor kinase domain revealed strong hydrogen bonding and hydrophobic interactions within the active site. It is plausible that the nitrogen atoms of the imidazole ring in this compound could act as hydrogen bond acceptors, while the benzyl (B1604629) group could engage in hydrophobic interactions with nonpolar residues in the binding pocket.

The presence of a bromine atom on the benzyl ring introduces the possibility of halogen bonding , a non-covalent interaction that can contribute to binding affinity and specificity. The methoxy (B1213986) group can also participate in hydrogen bonding or act as a steric feature that influences the compound's orientation within the binding site.

Computational docking of other imidazole-containing compounds has provided detailed insights into their binding modes. For example, molecular docking studies of imidazo[2,1-b]-1,3,4-thiadiazole derivatives with the HIV protease receptor highlighted the importance of specific interactions for binding affinity.

Table 2: Predicted Molecular Interactions of this compound

Type of InteractionPotential Interacting Groups on the CompoundPotential Interacting Residues in a Binding Site
Hydrogen BondingImidazole nitrogen atoms, Methoxy oxygenAmino acid residues with hydrogen bond donor/acceptor capabilities (e.g., Ser, Thr, Asp, Glu)
Hydrophobic InteractionsBenzyl ring, Imidazole ringNonpolar amino acid residues (e.g., Leu, Val, Ile, Phe)
Halogen BondingBromine atomElectron-rich atoms (e.g., oxygen, nitrogen) in the protein backbone or side chains

This table is a predictive representation based on the chemical structure of the compound and findings from related molecules.

Further elucidation of the precise binding mode of this compound would necessitate co-crystallization studies with its identified molecular targets or advanced molecular modeling techniques.

Cellular Pathway Perturbations (e.g., Cell Cycle Analysis, DNA Binding)

Given the potential of this compound to inhibit protein kinases, it is likely to perturb cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. A common consequence of kinase inhibition is the induction of cell cycle arrest and apoptosis in cancer cells.

Studies on other imidazole derivatives have demonstrated their ability to affect the cell cycle. For example, some 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones have been shown to induce pre-G1 apoptosis and cell cycle arrest at the G2/M phase in cancer cell lines. Similarly, certain 1-(diarylmethyl)-1H-imidazoles have been identified as anti-mitotic agents that cause G2/M phase cell cycle arrest. Another study on a nitroimidazole derivative, misonidazole, showed that it interfered with cell progression through the cell cycle in hypoxic mammalian cells.

The induction of apoptosis is another key cellular effect of many anticancer agents. Research on a tetrabrominated benzimidazole derivative, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one, which inhibits PIM-1 kinase, has shown pro-apoptotic activity in leukemia and breast cancer cells. The mechanism of apoptosis induction by 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiadiazol-5-yl thiocyanate involves the externalization of phosphatidylserine and activation of caspase-3.

While some imidazole-containing compounds, particularly pyrrole-imidazole polyamides, are known to bind to the minor groove of DNA, there is no direct evidence to suggest that this compound functions as a direct DNA binding agent. Its biological effects are more likely to be mediated through interactions with protein targets.

Table 3: Potential Cellular Effects of this compound

Cellular ProcessObserved Effect in Related CompoundsPotential Consequence
Cell Cycle ProgressionG2/M phase arrest, pre-G1 apoptosisInhibition of cell proliferation
ApoptosisInduction of programmed cell death, Caspase-3 activationElimination of cancer cells
Signal TransductionInhibition of kinase-mediated signaling pathwaysDisruption of cancer cell growth and survival

This table summarizes potential effects based on studies of other imidazole derivatives.

Experimental validation through flow cytometry-based cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining) would be necessary to confirm these effects for this compound.

Enzymatic Kinetic Analysis of Inhibition

The mode of enzyme inhibition by this compound can be elucidated through enzymatic kinetic analysis. This involves measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. The resulting data can be analyzed using graphical methods, such as Lineweaver-Burk or Michaelis-Menten plots, to determine the type of inhibition.

Given that many imidazole-based kinase inhibitors target the ATP-binding site, it is plausible that this compound acts as a competitive inhibitor with respect to ATP. In competitive inhibition, the inhibitor binds to the same active site as the substrate, thereby preventing the substrate from binding. This type of inhibition can often be overcome by increasing the substrate concentration.

However, other modes of inhibition are also possible. For example, a study on the inhibition of a GH1 β-glucosidase by imidazole demonstrated a partial competitive inhibition mechanism, where the inhibitor binds to the active site and reduces the substrate's affinity without affecting the rate of product formation.

The kinetic parameters that can be determined from such analyses include:

Ki (inhibition constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

IC50 (half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 4: Types of Enzyme Inhibition and Their Kinetic Characteristics

Type of InhibitionEffect on VmaxEffect on Km
CompetitiveUnchangedIncreased
Non-competitiveDecreasedUnchanged
UncompetitiveDecreasedDecreased
MixedDecreasedIncreased or Decreased

This table provides a general overview of enzyme inhibition kinetics.

To perform an enzymatic kinetic analysis of this compound, one would first need to identify a specific enzyme that it inhibits. Subsequently, a suitable assay would be employed to measure the enzyme's activity under different conditions, allowing for the determination of the kinetic parameters and the mode of inhibition.

Future Research Directions and Therapeutic Potential of 1 3 Bromo 4 Methoxybenzyl 1h Imidazole

Rational Design and Synthesis of Advanced Analogues with Improved Efficacy and Selectivity

The rational design of new chemical entities is a cornerstone of modern drug discovery. For 1-(3-bromo-4-methoxybenzyl)-1H-imidazole , a systematic exploration of its structure-activity relationship (SAR) is the first logical step. This would involve the synthesis of a library of analogues with targeted modifications to the benzyl (B1604629) and imidazole (B134444) rings.

Key areas for structural modification would include:

Substitution on the Benzyl Ring: The bromo and methoxy (B1213986) groups on the benzyl ring are prime candidates for modification. Varying the position and nature of these substituents could significantly impact the compound's electronic and steric properties, thereby influencing its binding affinity to biological targets. For instance, replacing the bromo group with other halogens (chloro, fluoro) or with electron-donating or electron-withdrawing groups could modulate activity.

Modification of the Imidazole Ring: While the 1-substitution pattern is defined, further substitution on the imidazole ring itself (at the 2, 4, or 5 positions) could lead to enhanced potency and selectivity.

Linker Modification: The methylene linker connecting the benzyl and imidazole moieties could be altered in terms of length and flexibility to optimize the spatial orientation of the two ring systems.

The synthesis of these analogues would likely follow established synthetic routes for N-alkylation of imidazole. A typical approach would involve the reaction of imidazole with a suitably substituted benzyl halide in the presence of a base.

Table 1: Proposed Analogues of this compound for SAR Studies

Compound Name Modification from Parent Compound Rationale
1-(3-chloro-4-methoxybenzyl)-1H-imidazoleBromo group replaced with a chloro groupInvestigate the effect of halogen size and electronegativity.
1-(3-bromo-4-hydroxybenzyl)-1H-imidazoleMethoxy group replaced with a hydroxyl groupIntroduce a hydrogen bond donor to potentially enhance target binding.
1-(3-bromo-4-methoxybenzyl)-2-methyl-1H-imidazoleAddition of a methyl group at the 2-position of the imidazole ringExplore the impact of steric hindrance near the imidazole core.
1-(2-(3-bromo-4-methoxyphenyl)ethyl)-1H-imidazoleMethylene linker extended to an ethyl linkerAssess the influence of increased linker length and flexibility.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

Given the broad spectrum of activities reported for imidazole derivatives, This compound and its future analogues should be screened against a diverse range of biological targets. Imidazole-containing compounds have shown promise as anticancer, antimicrobial, antifungal, and anti-inflammatory agents.

Initial high-throughput screening assays could be employed to identify potential areas of biological activity. Based on these initial findings, more focused in-vitro and in-vivo studies can be designed. For example, if preliminary screens suggest anticancer activity, further investigation into its effects on specific cancer cell lines and its mechanism of action (e.g., enzyme inhibition, disruption of signaling pathways) would be warranted.

Integration of In Silico Modeling with Experimental Validation for Accelerated Drug Discovery

Computational approaches are invaluable tools for expediting the drug discovery process. In the context of This compound , in silico modeling can be utilized in several ways:

Target Identification: Molecular docking studies can be performed to predict the binding affinity of the compound and its analogues to the active sites of various known drug targets. This can help in prioritizing which biological assays to perform.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues. This allows for the early identification of compounds with potentially poor pharmacokinetic profiles, saving time and resources.

Pharmacophore Modeling: If a series of active analogues is identified, a pharmacophore model can be generated. This model defines the essential structural features required for biological activity and can be used to virtually screen large compound libraries for new hits.

It is crucial that all in silico predictions are followed by experimental validation to confirm the computational findings. This iterative cycle of computational design and experimental testing is a powerful strategy for the rapid optimization of lead compounds.

Development of Sustainable and Efficient Synthetic Methodologies for Industrial Scale-Up

For any promising therapeutic candidate, the development of a scalable and sustainable synthetic route is a critical consideration for its eventual translation to clinical use. While the laboratory-scale synthesis of This compound and its analogues may be straightforward, industrial-scale production presents its own set of challenges.

Future research in this area should focus on:

Green Chemistry Principles: The development of synthetic methods that utilize environmentally benign solvents, reduce waste generation, and are energy-efficient is of paramount importance. nih.govnih.govctppc.orgslideshare.net This could involve exploring solvent-free reaction conditions or the use of recyclable catalysts.

Process Optimization: Systematic optimization of reaction parameters such as temperature, reaction time, and catalyst loading will be necessary to maximize yield and purity while minimizing costs.

Flow Chemistry: Continuous flow manufacturing offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. The feasibility of synthesizing This compound using flow chemistry should be investigated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-bromo-4-methoxybenzyl)-1H-imidazole, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a brominated benzyl precursor (e.g., 3-bromo-4-methoxybenzyl bromide) with imidazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF, with catalytic CuI to enhance reactivity . Post-synthesis purification via column chromatography or recrystallization ensures purity, with characterization by 1H^1H NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and LC-MS to confirm molecular weight .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen atoms are typically constrained using riding models, while heavy atoms (Br, O, N) are refined anisotropically. Validation metrics like R-factor (<0.05) and electron density maps ensure accuracy . Hirshfeld surface analysis further examines intermolecular interactions, such as Br···H or π-stacking, critical for understanding packing behavior .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound?

  • Methodology :

  • QSAR Models : Comparative Molecular Similarity Indices Analysis (CoMSIA) evaluates substituent effects (e.g., bromine’s electronegativity, methoxy’s hydrophobicity) on activity. A training set of 34 analogs and test set of 10 analogs can predict ED₅₀ values for antiepileptic or antitumor activity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinities to targets like kinases or GPCRs. For example, the bromine atom may form halogen bonds with active-site residues (e.g., Tyr or His), while the methoxy group enhances solubility .

Q. How do structural modifications (e.g., halogen substitution) influence reactivity and bioactivity?

  • Methodology :

  • Synthetic SAR : Replacing bromine with chlorine or fluorine alters electrophilicity and steric bulk. For instance, 1-(3-chloro-4-methoxybenzyl)-1H-imidazole shows reduced cytotoxicity but improved metabolic stability in hepatocyte assays .
  • Spectroscopic Analysis : IR and Raman spectra track vibrational mode changes (e.g., C-Br stretch at ~550 cm⁻¹ vs. C-Cl at ~600 cm⁻¹), while 13C^{13}C NMR identifies electronic effects on aromatic carbons .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

  • Methodology :

  • Crystallization Issues : Bromine’s heavy atom effect can cause twinning or poor diffraction. Strategies include solvent screening (e.g., DMSO/water mixtures) and cryocooling to 100 K .
  • Data Contradictions : Discrepancies in unit cell parameters may arise from polymorphism. High-resolution synchrotron data (λ = 0.7 Å) and twin refinement in SHELXL resolve ambiguities .

Methodological Resources

  • Synthesis Protocols : (CuI-catalyzed coupling), (click chemistry).
  • Computational Tools : CoMSIA (), DFT (B3LYP/6-31G* in ).
  • Crystallography : SHELX suite ( ), Hirshfeld analysis ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.